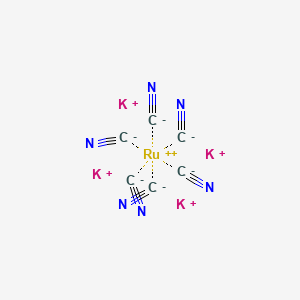
Potassiumhexacyanoruthenate(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassiumhexacyanoruthenate(II) is a coordination compound with the formula K₄[Ru(CN)₆]·xH₂O. It is a crystalline solid commonly used as a source of ruthenium in various applications, including electroplating, catalysis, and dyeing in the textile industry . The compound is known for its stability and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassiumhexacyanoruthenate(II) can be synthesized by reacting ruthenium trichloride with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving ruthenium trichloride in water.
- Adding potassium cyanide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and drying the resulting product to obtain Potassiumhexacyanoruthenate(II).
Industrial Production Methods: Industrial production of Potassiumhexacyanoruthenate(II) follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Potassiumhexacyanoruthenate(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other cyanide complexes or phosphine ligands.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes.
Substitution: New coordination compounds with different ligands
Scientific Research Applications
Potassiumhexacyanoruthenate(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and electroplating.
Biology: Investigated for its potential in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the textile industry as a dye and in the production of solar fuels
Mechanism of Action
The mechanism of action of Potassiumhexacyanoruthenate(II) involves its ability to coordinate with various substrates and catalyze reactions. The compound’s ruthenium center can undergo redox reactions, facilitating electron transfer processes. This property makes it effective in catalysis and other chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes .
Comparison with Similar Compounds
Potassiumhexacyanoferrate(II): Similar structure but contains iron instead of ruthenium.
Potassiumhexacyanocobaltate(III): Contains cobalt and has different redox properties.
Potassiumhexacyanonickelate(II): Contains nickel and is used in different industrial applications.
Uniqueness: Potassiumhexacyanoruthenate(II) is unique due to its ruthenium center, which provides distinct redox properties and catalytic abilities. Its stability and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C6K4N6Ru |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
tetrapotassium;ruthenium(2+);hexacyanide |
InChI |
InChI=1S/6CN.4K.Ru/c6*1-2;;;;;/q6*-1;4*+1;+2 |
InChI Key |
FRCBOHAGKUJBHE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)

![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
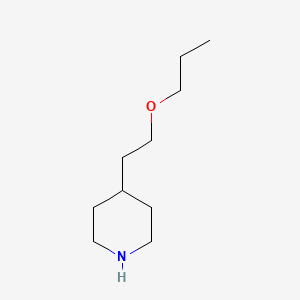
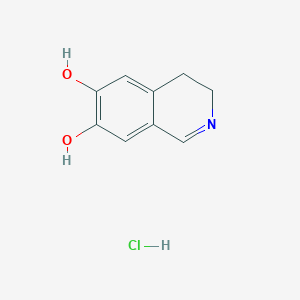
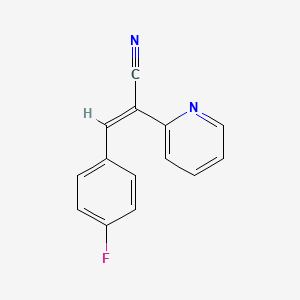
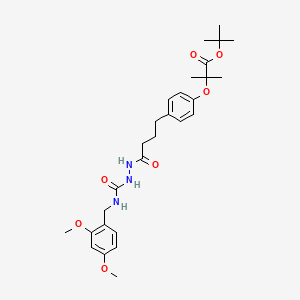
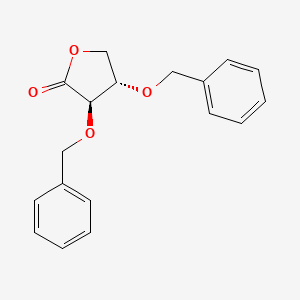
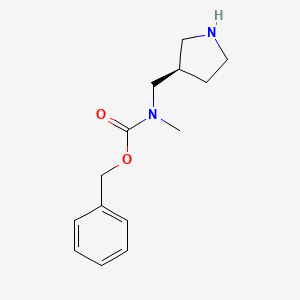
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)



